5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl
Description
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is a bicyclic heteroaromatic compound featuring a partially saturated bipyridinyl core substituted with a thiophene moiety at the 5-position. Its structure combines the electronic properties of pyridine rings with the sulfur-containing thiophene group, which may confer unique reactivity and physicochemical characteristics.
Properties
Molecular Formula |
C14H16N2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
4-(5-thiophen-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-2,5-9,12-13,16H,3-4,10H2 |
InChI Key |
MZAJPZJWMHBAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C2=CC=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Methodology
This approach involves coupling a halogenated hexahydrobipyridinyl intermediate with thiophen-2-ylboronic acid. The halogen (Br/I) at position 5 of the bipyridinyl core reacts under Pd catalysis.
Procedure:
-
Halogenated Intermediate Preparation :
-
Coupling Reaction :
-
Workup :
-
Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/EtOAc).
-
Data:
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Limitations : Requires pre-synthesized halogenated intermediate.
Stille Coupling
Methodology
A stannylated thiophene reacts with an iodinated bipyridinyl core. This method avoids boronic acid handling and is suitable for electron-rich substrates.
Procedure:
-
Stannane Preparation :
-
Coupling Reaction :
-
Workup :
-
Filter through Celite, concentrate, and recrystallize from ethanol.
-
Data:
Advantages : Efficient for sterically hindered substrates.
Limitations : Toxicity of stannanes and stringent anhydrous conditions.
Multicomponent Petasis Reaction
Methodology
The bipyridinyl core is assembled in situ using a Petasis reaction, combining an amine, boronic acid, and carbonyl component.
Procedure:
-
Reagent Mixing :
-
Reaction Conditions :
-
Stir at room temperature for 24 hours.
-
-
Workup :
Data:
Advantages : One-pot synthesis reduces intermediate isolation.
Limitations : Moderate yields and competing side reactions.
Catalytic Hydrogenation of Aromatic Precursors
Methodology
A fully aromatic 5-thiophen-2-yl-2,4-bipyridine is hydrogenated to the hexahydro derivative.
Procedure:
Data:
Advantages : Simplifies access to saturated cores.
Limitations : Risk of over-reduction or ring-opening.
Condensation-Cyclization Approach
Methodology
Thiophene-2-carbaldehyde condenses with a diamine followed by cyclization.
Procedure:
-
Condensation :
-
Cyclization :
-
Workup :
-
Neutralize with NaHCO₃, extract with EtOAc, and purify via recrystallization.
-
Data:
Advantages : Utilizes readily available aldehydes.
Limitations : Multi-step process with moderate efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 79–89 | High selectivity, scalable | Requires halogenated intermediate |
| Stille Coupling | 75–89 | Works with electron-rich thiophenes | Toxic reagents, anhydrous conditions |
| Petasis Reaction | 65–78 | One-pot synthesis | Competing side reactions |
| Catalytic Hydrogenation | 85–93 | Simplifies saturation | Risk of over-reduction |
| Condensation-Cyclization | 60–80 | Uses simple starting materials | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing thiophene and bipyridine structures may exhibit significant antioxidant properties. These activities are crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Studies suggest that 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl could modulate inflammatory pathways. Its interactions with biological targets such as enzymes and receptors may lead to therapeutic effects in conditions characterized by chronic inflammation.
Anticancer Potential
The compound has been investigated for its anticancer activities. Thiophene derivatives have shown cytotoxic effects against various cancer cell lines including leukemia and lung cancer. Mechanistic studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by affecting tubulin dynamics .
Synthetic Approaches
The synthesis of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors with thiophene and bipyridine moieties.
- Functional Group Transformations : Modifying existing compounds to introduce the desired hexahydro structure.
These synthetic strategies are crucial for developing analogs with enhanced biological activity or specificity.
Organic Electronics
Due to its unique electronic properties stemming from the thiophene and bipyridine units, this compound shows promise in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance .
Coordination Chemistry
The presence of nitrogen atoms in the bipyridine structure allows for coordination with metal ions, making it suitable for applications in catalysis and as ligands in coordination complexes. These complexes can exhibit interesting catalytic properties useful in various chemical reactions .
Case Study 1: Anticancer Activity Evaluation
In vitro studies have demonstrated that derivatives of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl exhibit significant cytotoxicity against human cancer cell lines (e.g., HepG-2 and A549). The mechanism involves cell cycle arrest and induction of apoptosis through modulation of key signaling pathways .
Case Study 2: Synthesis of Analog Compounds
A series of analogs were synthesized to explore structure-activity relationships (SAR). Variations in substituents on the thiophene or bipyridine rings led to differing biological activities. This research is ongoing to optimize compounds for better efficacy against specific targets .
Mechanism of Action
The mechanism of action of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermochemical and Electronic Properties
The thermochemical accuracy of DFT methods with gradient corrections () suggests that comparative studies of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl could leverage these techniques to benchmark properties like bond dissociation energies or ionization potentials against similar bipyridinyl or thiophene-containing systems. For example:
Note: Hypothetical data based on analogous systems; experimental validation required.
Crystallographic Analysis
Structural refinement tools like SHELX () are essential for comparing molecular geometries and intermolecular interactions. For instance, the thiophene substituent in 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl may induce distinct packing modes compared to phenyl or pyridyl analogs.
Biological Activity
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is a heterocyclic compound notable for its unique structural features, which include a thiophene ring and a bipyridine framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C14H16N2S, with a molecular weight of approximately 244.36 g/mol .
Structural Characteristics
The structure of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is characterized by:
- Hexahydro structure : This indicates the presence of six saturated carbon atoms within the bipyridine system.
- Bipyridine core : Contributes to the compound's reactivity and interaction with biological targets.
- Thiophene ring : Known for its electron-rich properties which may enhance biological interactions.
Biological Activities
Research exploring the biological activity of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl suggests several potential therapeutic roles:
Antioxidant Properties
Compounds with thiophene and bipyridine structures have been reported to exhibit antioxidant activities. These properties are crucial for combating oxidative stress in biological systems.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Activity
Research has demonstrated that similar compounds can interact with cellular pathways involved in cancer progression. The ability to inhibit tumor growth or induce apoptosis in cancer cells is an area of active investigation.
Interaction Studies
Interaction studies focusing on 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl typically involve assessing its binding affinity to various biological targets such as enzymes and receptors. Techniques employed in these studies include:
- Molecular docking : This computational method predicts how the compound binds to target proteins.
- In vitro assays : Laboratory experiments to evaluate the biological activity against specific cellular models.
Comparative Analysis
To better understand the uniqueness and potential applications of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl, a comparison with structurally similar compounds is useful. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methylthiophene | C6H6S | Simple thiophene derivative |
| 1,2-Bis(thiophen-2-yl)ethane | C10H10S2 | Contains two thiophene units |
| 5-Thiophen-2-ylpyrimidinone | C9H8N2S | Incorporates a pyrimidine moiety |
| 5-Bromo-thiophen-2-carboxylic acid | C7H5BrO2S | Contains a carboxylic acid functional group |
Q & A
Basic: What are the standard synthetic protocols for 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, a reflux-based approach using guanidine hydrochloride and potassium hydroxide in ethanol (3 hours, 50% yield) has been reported . Key steps include:
- Reagent Ratios: 10 mmol substrate with 1.0 g KOH.
- Purification: Cold methanol washing and recrystallization from acetic acid/water (1:1) .
Table 1: Representative Synthesis Conditions
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2a | KOH, guanidine HCl | Ethanol | 3 | 50 |
| 3b,c | NaOAc, Ac₂O, glacial AcOH | Acetic anhydride | 2–3 | Not reported |
Basic: How is the compound purified and characterized post-synthesis?
Methodological Answer:
- Purification: Recrystallization (e.g., acetic acid/water mixtures) or solvent washing (e.g., cold methanol) .
- Characterization:
Basic: What safety precautions are critical during handling?
Methodological Answer:
Refer to safety data sheets (SDS) for:
- Ventilation: Use fume hoods to avoid inhalation.
- PPE: Gloves and lab coats to prevent skin contact.
- Storage: Inert conditions to prevent degradation .
Advanced: How can computational modeling predict reactivity in functionalization reactions?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using software like Gaussian. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide experimental design .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm bond connectivity .
- Replicate Experiments: Eliminate instrumental errors by repeating under standardized conditions .
Advanced: What strategies optimize reaction yields in scaled-up syntheses?
Methodological Answer:
- Parameter Screening: Vary temperature (reflux vs. room temp), solvent polarity, and catalyst loading.
- Kinetic Studies: Use TLC or HPLC to monitor reaction progress and identify bottlenecks .
Advanced: How to design mechanistic studies for ring-opening reactions?
Methodological Answer:
- Isotopic Labeling: Use ²H or ¹³C isotopes to trace bond cleavage sites.
- Kinetic Isotope Effects (KIE): Compare reaction rates with labeled vs. unlabeled substrates to infer mechanisms .
Advanced: What methodologies assess stability under varying pH/temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40–60°C and pH 1–13. Monitor degradation via HPLC.
- Activation Energy Calculation: Use Arrhenius plots to predict shelf life .
Advanced: How to validate synthetic intermediates using hyphenated techniques?
Methodological Answer:
- LC-MS/MS: Couple liquid chromatography with tandem MS for high-sensitivity identification.
- HRMS: Confirm molecular formulas with <5 ppm mass accuracy .
Advanced: What statistical approaches address batch-to-batch variability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
